molecular formula C11H9NO2S B12012622 4-(Phenylsulfonyl)pyridine CAS No. 39574-19-1

4-(Phenylsulfonyl)pyridine

Cat. No.: B12012622
CAS No.: 39574-19-1
M. Wt: 219.26 g/mol
InChI Key: GAVOFPGBFXNBPF-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)pyridine is an organic compound with the molecular formula C11H9NO2S. It is a derivative of pyridine, where a phenylsulfonyl group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Phenylsulfonyl)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine yields a sulfonamide derivative .

Comparison with Similar Compounds

Uniqueness: 4-(Phenylsulfonyl)pyridine is unique due to the presence of the phenylsulfonyl group, which imparts distinct reactivity and properties compared to other pyridine derivatives. This makes it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

39574-19-1

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

4-(benzenesulfonyl)pyridine

InChI

InChI=1S/C11H9NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-9H

InChI Key

GAVOFPGBFXNBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

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